3-imino-1-oxo-4-phenyl-2,3,6,7,8,9-hexahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile
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Overview
Description
- It belongs to the class of tetrahydropyrimidines and was first introduced by Italian chemist Pietro Biginelli in a one-pot reaction.
- The compound’s synthesis involves three key components: urea (or thiourea), an aldehyde, and a 1,3-dicarbonyl compound.
- Due to its diverse biological activities, it has attracted significant research interest.
3-imino-1-oxo-4-phenyl-2,3,6,7,8,9-hexahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile: is a complex heterocyclic compound with an intriguing structure.
Preparation Methods
- One notable method for synthesizing this compound involves a multicomponent reaction using bio-based 4-hydroxy-6-methylpyridine-2-ones , aromatic aldehydes, and urea/thiourea/guanidine.
- ZnCl₂·2H₂O serves as the catalyst, and the reaction occurs in ethanol at 70 °C.
- The advantages of this method include mild conditions, operational simplicity, and environmental friendliness .
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions contribute to its bioactivity.
3-imino-1-oxo-4-phenyl-2,3,6,7,8,9-hexahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile: can undergo various reactions, including:
Scientific Research Applications
- This compound finds applications in:
- Chemistry : As a versatile building block for designing new molecules.
- Biology : For studying biological processes and interactions.
- Medicine : Potential drug candidates due to their diverse activities.
- Industry : In the development of novel materials.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific targets.
- It may interact with molecular pathways related to its biological activities.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, it’s worth noting that 3-imino-1-oxo-4-phenyl-2,3,6,7,8,9-hexahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile stands out due to its unique structure and potential applications.
Properties
Molecular Formula |
C19H16N4O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-amino-1-oxo-4-phenyl-6,7,8,9-tetrahydro-4H-chromeno[3,4-c]pyrrole-3a,9b-dicarbonitrile |
InChI |
InChI=1S/C19H16N4O2/c20-10-18-13-8-4-5-9-14(13)25-15(12-6-2-1-3-7-12)19(18,11-21)16(22)23-17(18)24/h1-3,6-7,15H,4-5,8-9H2,(H2,22,23,24) |
InChI Key |
CZTPWQSTQHNKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3(C(=O)N=C(C3(C(O2)C4=CC=CC=C4)C#N)N)C#N |
Origin of Product |
United States |
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